7-bromo-1H-benzimidazole-4-carboxylic acid
Description
Note: The provided evidence primarily discusses 6-bromo-1H-benzimidazole-4-carboxylic acid (CAS 255064-08-5) rather than the 7-bromo isomer. Structural differences between positional isomers (e.g., bromo substitution at position 6 vs. 7) significantly influence physicochemical and biological properties. For transparency, this article focuses on the 6-bromo derivative due to data availability, with comparisons to structurally related compounds.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-3H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-4(8(12)13)6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
IRSKMZANBUAPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)NC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-benzimidazole-4-carboxylic acid typically involves the condensation of ortho-phenylenediamine with a suitable carboxylic acid derivative in the presence of a brominating agent. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of benzimidazole-4-carboxylic acid derivatives.
Reduction: Formation of 7-amino-1H-benzimidazole-4-carboxylic acid.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure:
- Molecular Formula: C8H6BrN2O2
- Molecular Weight: 232.05 g/mol
- CAS Number: 23189704
The compound features a bromine atom at the 7-position and a carboxylic acid group at the 4-position, which influence its reactivity and biological interactions.
Key Reactions:
- Substitution Reactions: The bromine atom can be replaced with other functional groups through nucleophilic substitution.
- Oxidation and Reduction: It can undergo oxidation to form N-oxides or reduction to yield amines.
- Coupling Reactions: The carboxylic acid group can participate in forming amides, esters, or other derivatives.
Chemistry
7-Bromo-1H-benzimidazole-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its derivatives are essential in developing new materials with tailored properties.
Biology
In biological research, this compound is utilized as:
- Enzyme Inhibitors: It interacts with various enzymes, potentially blocking their activity.
- Probes for Biological Assays: Its ability to bind specific targets makes it useful in studying biochemical pathways.
Medicine
The therapeutic potential of 7-bromo-1H-benzimidazole-4-carboxylic acid has been explored extensively:
- Antimicrobial Activity: Exhibits significant activity against various bacterial strains and fungi.
- Antiviral Properties: Shows promise in inhibiting viral replication.
- Anticancer Activity: Demonstrates the ability to induce apoptosis in cancer cells by inhibiting critical enzymes involved in cell proliferation.
Antimicrobial Activity
Research indicates that 7-bromo-1H-benzimidazole-4-carboxylic acid exhibits significant antimicrobial properties. The Minimum Inhibitory Concentrations (MICs) for selected strains are summarized below:
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 25 (Ciprofloxacin) |
| Escherichia coli | 64 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
These results suggest that the compound has comparable or superior activity to established antibiotics.
Antiviral Activity
The compound has demonstrated antiviral activity against various viral strains by:
- Inhibiting viral polymerases, disrupting replication cycles.
- Blocking viral entry into host cells.
Anticancer Properties
The anticancer potential is attributed to its ability to inhibit enzymes critical for cancer cell survival:
- Inhibition of Topoisomerases: Prevents DNA unwinding necessary for replication.
- Disruption of Microtubule Formation: Affects mitosis leading to cell death.
Case Studies
Several studies have highlighted the effectiveness of 7-bromo-1H-benzimidazole-4-carboxylic acid:
-
Antimicrobial Screening:
A study synthesized a library of benzimidazole derivatives, revealing that halogen substitutions significantly enhanced antibacterial activity compared to non-halogenated analogs. -
Anticancer Evaluation:
In vitro studies indicated that this compound could significantly reduce the viability of cancer cell lines, suggesting its potential as a therapeutic agent in oncology. -
Antiviral Efficacy:
Research demonstrated its effectiveness against specific viruses, showing inhibition rates comparable to standard antiviral agents.
Mechanism of Action
The mechanism of action of 7-bromo-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, transcription, and translation, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Key Properties of 6-Bromo-1H-Benzimidazole-4-Carboxylic Acid:
- Molecular Formula : C₈H₅BrN₂O₂
- Molar Mass : 241.04 g/mol
- Density : 1.946 ± 0.06 g/cm³ (predicted)
- Boiling Point : 576.2 ± 35.0 °C (predicted)
- pKa : -0.23 ± 0.10 (predicted), indicating strong acidity .
- Applications: Potential in medicinal chemistry (antimicrobial/antifungal agents) and synthetic intermediates .
Comparison with Structurally Similar Compounds
5-Bromo-2-Propyl-1H-Imidazole-4-Carboxylic Acid (CAS 1507740-32-0)
- Molecular Formula : C₇H₉BrN₂O₂
- Molar Mass : 233.06 g/mol
- Density : 1.676 ± 0.06 g/cm³
- pKa : 1.26 ± 0.10 (weaker acidity than the benzimidazole derivative)
- Structural Differences :
- Replaces the benzimidazole core with a simpler imidazole ring.
- Propyl group at position 2 enhances lipophilicity.
- Implications : Reduced aromaticity may lower binding affinity in biological systems compared to benzimidazoles .
5-[(4-Bromo-2-Chlorophenyl)Amino]-4-Fluoro-1-Methyl-1H-Benzimidazole-6-Carboxylic Acid (CAS 606144-04-1)
- Molecular Formula : C₁₅H₁₁BrClFN₂O₂ (inferred)
- Key Features: Additional substituents: fluoro (position 4), methyl (position 1), and 4-bromo-2-chloroanilino group. Enhanced electronegativity and steric bulk.
- Biological Relevance : Fluorine and chlorine atoms improve metabolic stability and target binding in drug design. Methyl group increases lipophilicity .
5-Bromo-1H-Indole-7-Carboxylic Acid (CAS 860624-90-4)
- Structural Differences :
- Indole core (benzene fused to pyrrole) vs. benzimidazole (benzene fused to imidazole).
- Reduced nitrogen content alters electronic properties.
- Applications : Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs), but lack the dual nitrogen sites critical for metal coordination in benzimidazoles .
Data Table: Comparative Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | pKa | Key Substituents |
|---|---|---|---|---|---|
| 6-Bromo-1H-benzimidazole-4-carboxylic acid | C₈H₅BrN₂O₂ | 241.04 | 1.946 | -0.23 | Bromo (position 6) |
| 5-Bromo-2-propyl-1H-imidazole-4-carboxylic acid | C₇H₉BrN₂O₂ | 233.06 | 1.676 | 1.26 | Propyl (position 2), bromo (position 5) |
| 5-[(4-Bromo-2-chlorophenyl)amino]-... | C₁₅H₁₁BrClFN₂O₂ | ~428.62 (estimated) | N/A | N/A | Fluoro, methyl, bromo-chloroanilino |
Research Findings and Implications
- Acidity and Reactivity : The strong acidity (pKa ≈ -0.23) of 6-bromo-benzimidazole-4-carboxylic acid facilitates deprotonation in synthesis, enhancing nucleophilic substitution reactivity compared to less acidic analogs like the imidazole derivative (pKa 1.26) .
- Substituent Effects : Halogenation (e.g., bromo, chloro, fluoro) improves bioavailability and target affinity but may increase toxicity risks .
Biological Activity
7-Bromo-1H-benzimidazole-4-carboxylic acid is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor, antimicrobial agent, and anticancer drug. This article explores the biological activities associated with 7-bromo-1H-benzimidazole-4-carboxylic acid, highlighting significant research findings, mechanisms of action, and comparative analyses with related compounds.
The molecular formula of 7-bromo-1H-benzimidazole-4-carboxylic acid is CHBrNO. It features a bromine atom at the 7-position and a carboxylic acid group at the 4-position, which contribute to its unique chemical reactivity and biological properties.
Anticancer Properties
Research indicates that 7-bromo-1H-benzimidazole-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast carcinoma (MCF-7) and lung adenocarcinoma (A549) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, potentially through the inhibition of specific kinases such as CK2 (Casein Kinase 2) .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Induction of apoptosis |
| A549 | 32.77 | CK2 inhibition and apoptosis induction |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 4 | Amikacin (MIC = 8) |
| Streptococcus faecalis | 8 | Ampicillin (MIC = 100) |
| Methicillin-resistant Staphylococcus aureus | 4 | Ciprofloxacin (MIC = 25) |
The biological activity of 7-bromo-1H-benzimidazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets. The bromine atom enhances binding affinity to enzyme active sites, while the carboxylic acid group may facilitate interactions with biological macromolecules. This dual functionality allows the compound to inhibit enzymes crucial for cancer cell survival and proliferation.
Comparative Analysis
When compared to other benzimidazole derivatives, such as 4,5-dimethylbenzimidazole and benzimidazole itself, 7-bromo-1H-benzimidazole-4-carboxylic acid exhibits enhanced biological activity due to the presence of both the bromine atom and the carboxylic acid group. These modifications significantly alter the reactivity and biological effectiveness of the compound .
Table 3: Comparison with Related Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzimidazole | Parent compound | Low activity |
| 4,5-Dimethylbenzimidazole | Methyl groups at positions 4 and 5 | Moderate activity |
| 7-Bromo-1H-benzimidazole-4-carboxylic acid | Bromine at position 7; carboxylic acid at position 4 | High anticancer and antimicrobial activity |
Case Studies
- Breast Cancer Treatment : A study evaluated the effects of various benzimidazole derivatives on MCF-7 cells. The results indicated that compounds with structural modifications similar to those found in 7-bromo-1H-benzimidazole-4-carboxylic acid exhibited superior cytotoxicity compared to unmodified analogs .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, this compound demonstrated significant inhibition against MRSA strains, outperforming conventional antibiotics in certain assays .
Q & A
Q. What are the optimal reaction conditions for synthesizing 7-bromo-1H-benzimidazole-4-carboxylic acid to maximize yield and minimize impurities?
- Methodological Answer : Synthesis optimization involves factorial design experiments to evaluate variables such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium-based catalysts). For brominated benzimidazole derivatives, coupling reactions under inert atmospheres (N₂/Ar) are critical to prevent dehalogenation. Post-synthesis, impurities like desethyl byproducts (common in benzimidazole syntheses) can be minimized via gradient HPLC purification using C18 columns and trifluoroacetic acid (TFA)-modified mobile phases .
Q. Which spectroscopic techniques are most reliable for characterizing 7-bromo-1H-benzimidazole-4-carboxylic acid?
- Methodological Answer : A combination of H/C NMR (in DMSO-d₆ to resolve acidic protons), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and FT-IR (to identify carboxylic acid C=O stretches ~1700 cm⁻¹) is recommended. X-ray crystallography may resolve ambiguities in regiochemistry, particularly for bromine positioning .
Q. How can researchers ensure batch-to-batch consistency in purity for this compound?
- Methodological Answer : Implement a quality control protocol using reversed-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Compare retention times against USP reference standards for benzimidazole derivatives. Quantify impurities like unreacted bromo precursors using external calibration curves .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 7-bromo-1H-benzimidazole-4-carboxylic acid in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions to identify reactive sites. For brominated benzimidazoles, the C7 bromine exhibits higher electrophilicity compared to the carboxylic acid group. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) further refine activation energy barriers for SNAr mechanisms .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Validate activity using orthogonal assays:
Q. How to design a multi-step synthesis route incorporating 7-bromo-1H-benzimidazole-4-carboxylic acid as a key intermediate?
- Methodological Answer : Use retrosynthetic analysis to prioritize intermediates with orthogonal protecting groups. For example:
Bromination at C7 via electrophilic substitution (NBS in AcOH).
Carboxylic acid introduction via Pd-catalyzed carbonylation.
Monitor intermediates via LC-MS to avoid over-functionalization. Scale-up requires continuous-flow reactors to enhance mixing and heat transfer .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in benzimidazole-based inhibitors?
- Methodological Answer : Employ a Taguchi array to test substituent effects (e.g., Br vs. Cl, methyl vs. ethyl groups). Variables include:
Data Contradiction Analysis
Q. How to address conflicting solubility data for 7-bromo-1H-benzimidazole-4-carboxylic acid in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods with UV/Vis quantification. Account for pH-dependent ionization (carboxylic acid pKa ~3.5). For DMSO solubility, pre-saturate with molecular sieves to exclude water. Conflicting reports may stem from undetected polymorphism; characterize solid-state forms via PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
